2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[5-[(E)-2-(4-bromophenyl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-12-8-5-11(6-9-12)7-10-15-18-16(20-19-15)13-3-1-2-4-14(13)21/h1-10,21H,(H,18,19,20)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXGMWJOVHBVPJ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C=CC3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)/C=C/C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for the Preparation of 2 3 4 Bromostyryl 1h 1,2,4 Triazol 5 Yl Phenol
Retrosynthetic Analysis of the 1,2,4-Triazole (B32235) Ring System and Peripheral Substituents
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the target compound, the primary disconnections are made at the C-C and C-N bonds that form the 1,2,4-triazole ring and attach its substituents.
A logical retrosynthetic strategy for 2-(3-(4-bromostyryl)-1H-1,2,4-triazol-5-yl)phenol involves disconnecting the two substituents—the 4-bromostyryl group and the 2-hydroxyphenyl (phenol) group—from the 1,2,4-triazole core. This reveals a 3,5-disubstituted 1H-1,2,4-triazole scaffold. The triazole ring itself can be further deconstructed through several established pathways into simpler, acyclic precursors.
One common disconnection approach for the 1,2,4-triazole ring breaks it down into components such as a hydrazine (B178648) derivative and an acyl or imidoyl derivative. For this specific target, the analysis suggests key precursors could be a salicylic (B10762653) acid derivative (to provide the phenol (B47542) moiety and one carbon of the triazole ring) and a 4-bromocinnamic acid derivative (to provide the 4-bromostyryl moiety and the other triazole carbon), along with a source of the three nitrogen atoms, typically hydrazine or a related compound.
The formation of the 1H-1,2,4-triazole core is a cornerstone of many synthetic strategies. Several reliable methods have been developed, often involving the cyclization of open-chain precursors.
From Hydrazine Derivatives: The reaction of hydrazine or its derivatives with various electrophiles is a predominant method for constructing the triazole ring. researchgate.net For instance, the condensation of hydrazides with amidines or the reaction of acylhydrazines with isothiocyanates followed by cyclization are common routes. mdpi.com A widely used approach is the Pellizzari reaction, which involves the reaction of an acylhydrazide with an amide.
Einhorn-Brunner Reaction: This method involves the reaction of hydrazines with diacylamines to yield 1,2,4-triazoles.
From Amidrazones: The reaction of amidrazones with carboxylic acids, esters, or acid chlorides is another effective route to 3,5-disubstituted 1,2,4-triazoles.
Multicomponent Reactions: Modern synthetic approaches increasingly utilize multicomponent reactions to build the triazole core in a single step from simple starting materials. For example, reactions involving aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) can yield 1,2,4-triazoles under electrochemical conditions. organic-chemistry.org Copper-catalyzed oxidative coupling reactions that form sequential N-C and N-N bonds also provide a direct route to the triazole core. organic-chemistry.org
The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. For the target compound, a route starting from hydrazine hydrate (B1144303) is particularly relevant.
Table 1: Selected Synthetic Methods for the 1H-1,2,4-Triazole Core
| Method Name | Key Precursors | Typical Conditions | Ref. |
|---|---|---|---|
| Pellizzari Reaction | Acylhydrazide, Amide | High Temperature | nih.gov |
| Einhorn-Brunner Reaction | Hydrazine, Diacylamines | Acid or Base Catalysis | nih.gov |
| From Amidrazones | Amidrazone, Carboxylic Acid/Ester | Heat, Dehydration | researchgate.net |
| From Hydrazides | Hydrazide, Isothiocyanate | Base, Cyclization | mdpi.com |
The 4-bromostyryl group can be incorporated into the final molecule using one of two main strategies:
Pre-functionalization Approach: The synthesis begins with a molecule that already contains the 4-bromostyryl fragment. A common starting material for this approach is 4-bromocinnamic acid or its derivatives (e.g., ester, acid chloride, or hydrazide). This precursor can then be reacted with other components to construct the triazole ring. For example, 4-bromocinnamoyl hydrazide could be a key intermediate that undergoes cyclization with a suitable partner to form the triazole ring with the styryl group already in place.
Post-functionalization Approach: A pre-formed triazole ring bearing a suitable functional group (e.g., a halide, triflate, or methyl group) at the C3 position is synthesized first. The 4-bromostyryl moiety is then introduced via a cross-coupling reaction or a condensation reaction. nih.gov For instance, a Wittig reaction or a Horner-Wadsworth-Emmons reaction between a triazolyl-phosphonium salt/phosphonate ester and 4-bromobenzaldehyde (B125591) could form the styryl double bond. Alternatively, a Heck coupling between a 3-halo-1,2,4-triazole and 4-bromostyrene (B1200502) would directly install the desired group.
Similar to the styryl moiety, the phenol group can be introduced either by using a pre-functionalized starting material or by late-stage functionalization.
Pre-functionalization Approach: This is the more common and direct method. The synthesis starts with a salicylic acid derivative, such as salicylic acid itself, methyl salicylate, or salicylhydrazide (2-hydroxybenzohydrazide). This precursor provides the 2-hydroxyphenyl group, which is then incorporated into the triazole ring during the cyclization step. Using salicylhydrazide as a building block is particularly efficient as it provides both the phenolic moiety and the N-N bond required for the triazole core.
Post-functionalization Approach: This strategy is less common due to potential challenges with selectivity and protecting group manipulations. It would involve synthesizing a 1,2,4-triazole with a precursor group (e.g., a methoxy (B1213986) group or a halogen) at the C5 position attached to the phenyl ring. The phenol would then be revealed in a later step, for example, by demethylation of a methoxy group using reagents like boron tribromide (BBr₃) or by a nucleophilic aromatic substitution reaction.
Conventional Multi-Step Synthesis Approaches
Conventional synthesis of this compound typically follows a linear, multi-step sequence that combines the strategies outlined above. A plausible and efficient route involves the condensation and subsequent cyclization of two key hydrazide intermediates or the reaction of an oxadiazole with an amine. researchgate.net
A common pathway starts with the preparation of key intermediates like 4-bromocinnamic acid hydrazide and 2-hydroxybenzohydrazide (B147611) (salicylhydrazide). One of these hydrazides can be converted into an intermediate that is then cyclized with the other component. For instance, one could synthesize a 1,3,4-oxadiazole (B1194373) intermediate first, which then undergoes ring-opening and recyclization to form the 1,2,4-triazole. researchgate.net
For example, a synthetic route could begin with the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized in the presence of a base to yield a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. mdpi.com The thiol group can then be removed or converted to other functionalities.
While 1,3-dipolar cycloadditions are the hallmark for synthesizing 1,2,3-triazoles, the formation of the 1,2,4-triazole isomer proceeds through different mechanisms, most commonly condensation-cyclization pathways. thieme-connect.comfrontiersin.org These reactions effectively act as a formal [3+2] cycloaddition, combining a three-atom component (like an amidrazone or hydrazide) with a two-atom component (like a nitrile or isothiocyanate).
A key method involves the base-catalyzed intramolecular cyclization of N-acylamidrazones or related intermediates. For example, reacting a hydrazide with an imidoyl chloride generates an intermediate that can cyclize to the 1,2,4-triazole ring. Another powerful method is the reaction of hydrazides with nitriles under acidic or basic conditions. The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols via the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides is a well-established route that highlights this type of transformation. mdpi.com These reactions are typically thermally promoted or catalyzed and result in the dehydration or elimination of a small molecule (e.g., H₂O, H₂S) to yield the aromatic triazole ring.
Cross-coupling reactions are indispensable tools in modern organic synthesis for forming C-C and C-N bonds, particularly for late-stage functionalization. acs.orgnih.gov In the context of synthesizing the target molecule, these reactions are most relevant for the post-functionalization introduction of the 4-bromostyryl group.
Heck Reaction: The Heck reaction could be employed to couple a 3-halo-1,2,4-triazole (where the halogen is Br or I) with 4-bromostyrene. This reaction is catalyzed by a palladium complex and requires a base. The choice of ligand on the palladium catalyst is crucial for achieving high yields.
Suzuki Coupling: A Suzuki reaction would involve coupling a 3-halo-1,2,4-triazole with a (4-bromostyryl)boronic acid or its ester derivative. This palladium-catalyzed reaction is known for its mild conditions and high functional group tolerance.
Stille Coupling: This reaction would use a (4-bromostyryl)stannane derivative to couple with a 3-halo-1,2,4-triazole, again using a palladium catalyst.
These cross-coupling strategies provide flexibility, allowing for the modular assembly of the target compound from a common triazole intermediate. acs.org The development of highly active catalysts and ligands has broadened the scope of these reactions significantly. organic-chemistry.org
Table 2: Representative Palladium Catalysts for Cross-Coupling Reactions
| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Typical Solvent | Ref. |
|---|---|---|---|---|---|
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | acs.org |
| Suzuki | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | Na₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O | acs.orgnih.gov |
| Stille | Pd(PPh₃)₄ | PPh₃, AsPh₃ | - | Toluene, THF | acs.org |
Protection-Deprotection Strategies for Functional Group Orthogonality
The synthesis of this compound presents a significant challenge due to the presence of multiple reactive functional groups, namely the phenolic hydroxyl group and the styryl double bond. To prevent unwanted side reactions during the formation of the 1,2,4-triazole ring, a robust protection-deprotection strategy is essential. This strategy must ensure functional group orthogonality, meaning that each protecting group can be removed under specific conditions without affecting the others or the integrity of the molecule.
The phenolic hydroxyl group is particularly susceptible to reactions under the basic or acidic conditions often employed in triazole synthesis. Therefore, its protection is a critical first step. A suitable protecting group for the phenol should be stable across a range of reaction conditions and easily removable in a final step. The tetrafluoropyridyl (TFP) group has emerged as a promising candidate for phenol protection. nih.gov It can be installed in a single step and exhibits stability under various synthetic conditions, including those used for metal-catalyzed cross-coupling and click chemistry. nih.gov Importantly, the TFP group can be cleaved under mild conditions, ensuring the final product's integrity. nih.gov Other common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl), each with its own set of conditions for removal. wikipedia.orgoup.com
The styryl double bond, while generally less reactive than the phenol, could potentially undergo isomerization or addition reactions under certain conditions. While often left unprotected, in cases where harsh conditions are unavoidable, temporary protection might be considered. However, the primary focus remains on the judicious choice of a phenol protecting group that is orthogonal to the triazole ring formation and any other synthetic transformations. An ideal orthogonal protection strategy would allow for the selective deprotection of the phenol in the final step of the synthesis, as illustrated in the hypothetical scheme below.
Table 1: Orthogonal Protecting Group Strategy Example
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Phenolic Hydroxyl | Tetrafluoropyridyl (TFP) | Pentafluoropyridine, Base | KF, 18-Crown-6, Methyl thioglycolate | Stable to acid, base, and various coupling reactions |
| Styryl Double Bond | Unprotected | - | - | Generally stable under mild triazole synthesis conditions |
This table is interactive. You can sort and filter the data to better understand the properties of different protecting groups.
Modern and Sustainable Synthetic Protocol Development
In recent years, the development of synthetic methodologies has shifted towards more sustainable and environmentally benign processes. This includes the exploration of catalyst-free reactions, the application of green chemistry principles, and the use of innovative technologies like flow chemistry.
Catalyst-Free or Ligand-Free Methodologies
Traditional methods for the synthesis of 1,2,4-triazoles often rely on metal catalysts, which can be toxic and difficult to remove from the final product. Catalyst-free methodologies offer a greener alternative. One such approach involves the condensation of amidrazones with carboxylic acids or their derivatives. organic-chemistry.org This method, often facilitated by microwave irradiation, can proceed without a catalyst, providing a simple and efficient route to substituted 1,2,4-triazoles. organic-chemistry.orgscispace.com The synthesis of this compound could potentially be achieved through the catalyst-free condensation of a suitably protected 2-hydroxybenzoylhydrazide with a 4-bromostyryl amidrazone.
Ligand-free copper-catalyzed reactions also represent a step towards more sustainable synthesis. While still employing a metal, the absence of complex and often expensive ligands simplifies the reaction setup and purification process. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine (B1172632) has been reported, offering a practical and efficient route to these heterocycles. nih.gov
Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Microwave-Assisted, Mechanochemistry)
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com In the context of synthesizing the target molecule, several green techniques can be employed.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nih.govpnrjournal.comrsc.org The synthesis of 1,2,4-triazoles is particularly amenable to microwave irradiation, with many catalyst-free and solvent-free procedures being developed. organic-chemistry.orgrasayanjournal.co.in For the synthesis of this compound, a microwave-assisted approach could significantly enhance the efficiency of the cyclization step.
Solvent-free reactions , also known as solid-state or neat reactions, eliminate the need for potentially harmful organic solvents, thereby reducing waste and environmental impact. researchgate.net These reactions are often facilitated by grinding the reactants together, a technique known as mechanochemistry . researchgate.netnih.gov Mechanochemical synthesis has been successfully applied to the formation of various heterocyclic compounds and represents a highly sustainable approach. The synthesis of the target triazole could potentially be achieved by grinding the necessary precursors, possibly with a solid support or a catalytic amount of a solid acid or base.
Table 2: Comparison of Conventional and Green Synthetic Methods for Triazole Synthesis
| Method | Conditions | Advantages | Disadvantages |
| Conventional Heating | Reflux in organic solvent, hours to days | Well-established | Long reaction times, high energy consumption, solvent waste |
| Microwave-Assisted | Sealed vessel, minutes | Rapid, higher yields, cleaner reactions | Requires specialized equipment |
| Solvent-Free/Mechanochemistry | Grinding of neat reactants | No solvent waste, low energy | May not be suitable for all substrates, scalability can be a challenge |
This interactive table allows for a direct comparison of the key features of different synthetic approaches.
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages over traditional batch processing. These include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. rsc.org While the application of flow chemistry to the synthesis of complex 1,2,4-triazoles is still an emerging area, its use in the synthesis of 1,2,3-triazoles is well-documented. The principles of continuous flow could be adapted for the synthesis of the target molecule, potentially leading to a more efficient and controlled manufacturing process.
Yield Optimization and Purity Enhancement Strategies for this compound
Achieving a high yield of a pure product is a central goal of any synthetic endeavor. For a multi-step synthesis of a complex molecule like this compound, careful optimization of each reaction step and a robust purification strategy are paramount.
Yield optimization involves systematically varying reaction parameters to find the optimal conditions. Key parameters to consider include:
Temperature: Both conventional heating and microwave irradiation temperatures can significantly impact reaction rates and selectivity.
Solvent: The choice of solvent can influence reactant solubility, reaction rate, and product stability. For greener approaches, solvent-free conditions or the use of environmentally benign solvents are preferred.
Stoichiometry of Reactants: Adjusting the ratio of the starting materials can maximize the conversion of the limiting reagent and minimize side products.
Catalyst and Reagent Choice: In cases where a catalyst is used, screening different catalysts and their loadings is crucial. researchgate.net The choice of base or acid can also play a critical role.
Purity enhancement relies on effective purification techniques to remove unreacted starting materials, byproducts, and any catalysts or reagents. Common methods for the purification of triazole derivatives include:
Recrystallization: This is a powerful technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is key to obtaining high-purity crystals.
Column Chromatography: This is a versatile method for separating complex mixtures. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (eluent) is critical for achieving good separation.
Washing and Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.
A systematic approach to optimizing the reaction conditions for the key triazole-forming step, coupled with a multi-step purification protocol, will be essential for obtaining this compound in high yield and purity.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 3 4 Bromostyryl 1h 1,2,4 Triazol 5 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol. Through a combination of one- and two-dimensional experiments, a complete and unambiguous assignment of proton, carbon, and nitrogen signals can be achieved, confirming the molecule's constitution and stereochemistry.
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum is expected to display distinct signals corresponding to each unique proton environment in the molecule. The phenolic hydroxyl (-OH) and the triazole N-H protons would likely appear as broad singlets at the downfield region of the spectrum. The vinyl protons of the styryl group would present as doublets, with their coupling constant indicating the trans or cis configuration of the double bond. The aromatic protons on the 4-bromophenyl and phenol (B47542) rings would appear as a set of multiplets in the aromatic region.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. Characteristic signals would confirm the presence of the three main structural motifs. The carbon atoms of the 1,2,4-triazole (B32235) ring typically resonate in the 140-160 ppm range. nih.gov The carbons of the bromophenyl and phenolic rings, along with the vinylic carbons of the styryl linker, would also show distinct signals in the aromatic/olefinic region (approx. 110-140 ppm).
¹⁵N NMR: While less common, ¹⁵N NMR can be used to directly probe the nitrogen atoms of the 1,2,4-triazole ring, providing valuable data on their electronic environment and confirming the heterocyclic structure. For a related 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole derivative, the N-4 nitrogen signal was observed at 175.1 ppm. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Atom | Predicted Chemical Shift (ppm) |
| Phenol | -OH | 9.0 - 10.0 (broad singlet) |
| Phenol Ring | Ar-H | 6.8 - 8.0 (multiplets) |
| Phenol Ring | Ar-C | 115 - 160 |
| Triazole | N-H | 13.0 - 14.5 (broad singlet) mdpi.com |
| Triazole Ring | -C =N | 145 - 165 mdpi.com |
| Styryl | =CH - | 6.5 - 7.8 (doublets) |
| Styryl | =C H- | 120 - 140 |
| 4-Bromophenyl Ring | Ar-H | 7.2 - 7.8 (multiplets) |
| 4-Bromophenyl Ring | Ar-C | 120 - 135 |
Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, primarily between protons on adjacent carbons. It would be used to trace the connectivity of protons within the phenol ring, the bromophenyl ring, and to confirm the coupling between the two vinylic protons of the styryl group.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C). HSQC is invaluable for assigning the carbon signals for all protonated carbons by linking them to their already-assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over 2-3 bonds). This is arguably the most powerful 2D NMR experiment for this molecule, as it would establish the key connections between the separate structural fragments:
Correlation from the styryl vinyl protons to the C3 carbon of the triazole ring.
Correlation from the phenolic aromatic protons to the C5 carbon of the triazole ring.
Correlations between the bromophenyl ring protons and the styryl vinyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. It can provide insights into the preferred conformation and stereochemistry of the molecule, for instance, by showing spatial proximity between protons on the triazole ring and the adjacent aromatic rings.
The combined application of these 1D and 2D NMR techniques allows for a full and unambiguous assignment of the molecule's structure. digitellinc.com
While solution-state NMR describes the molecule's structure as it tumbles freely in a solvent, solid-state NMR (ssNMR) provides information about its structure, conformation, and packing in the solid phase. For complex heterocyclic compounds, ssNMR is a powerful tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for characterizing amorphous, non-crystalline states. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in chemical shifts and relaxation times that arise from variations in molecular packing and intermolecular interactions, such as hydrogen bonding involving the phenol and triazole moieties.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a rapid and effective method for identifying the functional groups present in a molecule. Each technique provides a unique vibrational fingerprint based on the molecule's interaction with electromagnetic radiation.
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its three core components.
Phenol Unit: The most distinct vibration would be the O-H stretching band, typically appearing as a broad band in the IR spectrum around 3200-3600 cm⁻¹ due to hydrogen bonding. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-O stretching and O-H bending modes appear in the 1200-1400 cm⁻¹ region.
Triazole Unit: The 1,2,4-triazole ring exhibits several characteristic vibrations. A key feature is the N-H stretching vibration, often observed in the 3100-3200 cm⁻¹ range. Ring stretching modes (C=N, N-N) typically appear in the 1400-1600 cm⁻¹ region. researchgate.net
4-Bromostyryl Unit: The styryl moiety is characterized by its C=C double bond stretching vibration, which gives a sharp band around 1600-1650 cm⁻¹. The out-of-plane bending of the vinyl C-H bonds is also a strong and characteristic feature, often seen around 960-990 cm⁻¹ for a trans configuration. The aromatic C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.
Table 2: Characteristic Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Phenol | O-H stretch (H-bonded) | 3200 - 3600 (broad) |
| Phenol / Styryl | Aromatic/Vinyl C-H stretch | 3000 - 3100 |
| Styryl | C=C stretch | 1600 - 1650 |
| Triazole / Aromatic Rings | C=N / C=C ring stretch | 1400 - 1600 |
| Phenol | C-O stretch | 1200 - 1260 |
| Styryl | trans C-H out-of-plane bend | 960 - 990 |
| Bromophenyl | C-Br stretch | 500 - 600 |
For a molecule with multiple overlapping vibrational modes, assigning each band in the experimental IR and Raman spectra can be challenging. Computational vibrational analysis, typically using Density Functional Theory (DFT) methods, has become a standard tool for overcoming this challenge. epa.govmdpi.com
The process involves first calculating the optimized molecular geometry and then computing the harmonic vibrational frequencies and their corresponding IR and Raman intensities. nih.gov The calculated frequencies are often systematically scaled to better match the experimental data, accounting for anharmonicity and other theoretical approximations. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be definitively assigned to specific atomic motions (e.g., stretching, bending, or torsion) within the molecule. This theoretical spectrum provides a robust basis for interpreting and assigning the bands observed in the experimental spectra, leading to a more complete and accurate understanding of the molecule's vibrational properties. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound. It provides the high-accuracy mass measurement necessary to determine the elemental composition, distinguishing the target compound from others with the same nominal mass.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques well-suited for the analysis of 1,2,4-triazole derivatives. researchgate.netlifechemicals.com ESI is particularly effective for polar molecules and generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, making it ideal for accurate mass determination. nih.govrsc.org Given the presence of a phenolic hydroxyl group and basic nitrogen atoms in the triazole ring, this compound can be readily ionized in both positive and negative ESI modes.
APCI serves as a complementary technique to ESI, often better suited for less polar compounds. jfda-online.com For brominated organic compounds, APCI can provide robust ionization and has been successfully used in the analysis of various brominated flame retardants. nih.govresearchgate.net The choice between ESI and APCI would depend on the specific sample matrix and the desired sensitivity. Both techniques, when coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap, allow for the precise mass measurement of the molecular ion, which is critical for confirming the elemental formula (C₁₆H₁₂BrN₄O).
Tandem mass spectrometry (MS/MS) is an essential tool for elucidating the structure of this compound by analyzing its fragmentation patterns. researchgate.netnih.govnih.gov In an MS/MS experiment, the precursor molecular ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), generating a series of product ions that correspond to specific structural motifs within the molecule.
The fragmentation pathways for 1,2,3-triazole and 1,2,4-triazole derivatives have been studied, revealing characteristic losses and rearrangements. nih.govnih.gov For the target compound, key fragmentation pathways would likely involve:
Cleavage of the styryl group: Breakage of the bond between the triazole ring and the styryl moiety.
Loss of the bromine atom: A characteristic fragmentation for brominated compounds.
Fragmentation of the triazole ring: Typically involving the loss of N₂ or other small nitrogen-containing fragments. nih.gov
Cleavage at the phenol junction: Separation of the phenolic group from the triazole ring.
Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different structural units (bromostyryl, triazole, and phenol) within the molecule.
Table 1: Predicted HRMS Data and Potential MS/MS Fragments for this compound
| Ion Type | Formula | Calculated m/z | Predicted Fragment Structure / Origin |
| [M+H]⁺ | C₁₆H₁₃BrN₄O⁺ | 357.0349 / 359.0329 | Protonated parent molecule (Isotopes: ⁷⁹Br / ⁸¹Br) |
| [M-H]⁻ | C₁₆H₁₁BrN₄O⁻ | 355.0193 / 357.0173 | Deprotonated parent molecule (Isotopes: ⁷⁹Br / ⁸¹Br) |
| [M+H-N₂]⁺ | C₁₆H₁₃Br₂O⁺ | 329.0399 / 331.0379 | Loss of nitrogen from the triazole ring |
| [C₈H₆Br]⁺ | C₈H₆Br⁺ | 180.9651 / 182.9631 | Bromostyryl cation |
| [C₈H₇N₄O]⁺ | C₈H₇N₄O⁺ | 175.0614 | Fragment containing the phenol and triazole rings |
| [C₇H₅O]⁺ | C₇H₅O⁺ | 105.0335 | Benzoyl-type cation from phenol fragmentation |
Note: The data in this table is predictive and based on the elemental composition and known fragmentation patterns of similar chemical structures. Actual experimental values may vary slightly.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
UV-Vis spectroscopy is a valuable technique for probing the electronic structure of this compound, providing information on its conjugated π-system and chromophores.
The molecular structure of this compound contains several chromophores that contribute to its UV-Vis absorption spectrum. These include the phenol ring, the 4-bromostyryl group, and the 1,2,4-triazole ring. The extensive conjugation across the styryl bridge, linking the bromophenyl ring to the triazole and phenol moieties, creates a large π-system. nih.gov This extended conjugation is expected to result in strong absorption bands in the UV region, corresponding primarily to π → π* electronic transitions.
By analogy with similar structures, such as phenol which absorbs around 275 nm, and other styryl derivatives, the main absorption peaks for this compound are predicted to be in the 250-350 nm range. docbrown.info The presence of the bromine atom and the phenolic hydroxyl group act as auxochromes, which can modulate the position and intensity of the absorption maxima (λmax).
Studies on other triazole-containing dyes have shown that the triazole moiety can induce a bathochromic (red-shift) in the emission spectra, an effect that is sensitive to solvent polarity. chemrxiv.orgrsc.orgresearchgate.net In polar solvents, hydrogen bonding and dipole-dipole interactions can stabilize the excited state to a different extent than the ground state, leading to shifts in the absorption maxima. A shift to longer wavelengths (bathochromic or red shift) in more polar solvents typically indicates that the excited state is more polar than the ground state. Conversely, a shift to shorter wavelengths (hypsochromic or blue shift) suggests the ground state is more stabilized. Analyzing these shifts provides valuable information about the electronic distribution in the molecule's excited states.
Table 2: Predicted Solvatochromic Shifts in UV-Vis Absorption for this compound
| Solvent | Polarity (Dielectric Constant) | Predicted Shift Direction | Expected λmax Range (nm) | Rationale |
| Hexane | Low (~1.9) | - | 280-300 | Reference spectrum in a non-polar environment. |
| Dichloromethane | Medium (~9.1) | Bathochromic | 290-320 | Stabilization of a more polar excited state. |
| Ethanol | High (~24.5) | Bathochromic | 300-330 | Increased stabilization via hydrogen bonding. mdpi.com |
| Acetonitrile | High (~37.5) | Bathochromic | 300-330 | Stabilization via strong dipole-dipole interactions. |
Note: This table presents a hypothetical prediction based on the behavior of structurally related solvatochromic dyes. chemrxiv.orgchalmers.se The magnitude and direction of the shifts would need to be confirmed experimentally.
Circular Dichroism (CD) Spectroscopy for Chiral Conformational Analysis (if applicable to chiral analogues or derivatives)
Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral.
The parent compound, this compound, is achiral and therefore would not produce a CD spectrum. However, if chiral derivatives or analogues were synthesized—for instance, by introducing a chiral center in the styryl linker or by resolving atropisomers if rotation between the rings is hindered—CD spectroscopy would become an invaluable tool. It could be used to:
Confirm the presence of chirality and the success of an asymmetric synthesis.
Determine the absolute configuration of the enantiomers by comparing experimental spectra with theoretical calculations.
Study the conformational dynamics and stability of different stereoisomers in solution.
While no specific studies on the circular dichroism of chiral analogues of this compound are currently available in the surveyed literature, the technique remains highly relevant for any future stereochemical investigations of this class of molecules.
Crystallographic Analysis and Solid State Structural Investigations of 2 3 4 Bromostyryl 1h 1,2,4 Triazol 5 Yl Phenol
Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Intermolecular Interactions
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, thereby establishing the exact conformation of the molecule in the solid state. For complex organic molecules, SC-XRD also elucidates the intricate network of intermolecular interactions that dictate how molecules recognize each other and organize into a stable crystal lattice. rsc.org
While a specific crystal structure for 2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol is not publicly available, analysis of closely related 1,2,4-triazole (B32235) derivatives allows for a detailed prediction of its likely structural features. For instance, crystallographic studies on other substituted triazoles reveal detailed information on their molecular geometries and interaction patterns. mdpi.com A representative data set for a related complex triazole derivative illustrates the type of information obtained from an SC-XRD experiment.
| Parameter | Example Value (for a related bromo-triazole compound mdpi.com) |
|---|---|
| Empirical formula | C₂₉H₃₀BrClN₄O₃S |
| Formula weight | 629.99 g/mol |
| Temperature | 293(2) K |
| Crystal system | Monoclinic |
| Space group | C2 |
| Unit cell dimensions | a = 33.795(5) Å b = 8.871(5) Å c = 10.039(5) Å β = 98.337(5)° |
| Volume | 2978(2) ų |
| Z | 4 |
| Density (calculated) | 1.405 g/cm³ |
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| O-H···N | 0.82 | 1.95 | 2.75 | 165 |
| C-H···O | 0.93 | 2.45 | 3.30 | 150 |
| C-H···N | 0.93 | 2.60 | 3.45 | 152 |
π-π Stacking Interactions: The molecule contains three aromatic systems: the phenol (B47542) ring, the 4-bromophenyl ring, and the 1,2,4-triazole ring. These planar moieties are prone to engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. mdpi.com These interactions are crucial for stabilizing the crystal lattice, particularly in structures where aromatic rings can overlap. researchgate.netrsc.org The geometry of these interactions can vary from perfectly cofacial to parallel-displaced or T-shaped arrangements, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. nih.govresearchgate.net In related triazole structures, π-π stacking often links hydrogen-bonded chains or layers into a three-dimensional framework. researchgate.net
Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism Studies
Powder X-ray Diffraction (PXRD) is a powerful technique used for the identification of crystalline phases. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific phase. eurjchem.com PXRD is essential for routine sample characterization, purity assessment, and quality control.
Furthermore, PXRD is the primary tool for investigating polymorphism, which is the ability of a compound to crystallize in multiple different crystal structures, known as polymorphs. researchgate.net Polymorphs of the same compound can exhibit different physical properties, such as solubility, stability, and melting point. Studies on other triazole-containing compounds have revealed the existence of multiple polymorphic forms, often obtained by crystallization from different solvents. researchgate.netnih.gov A polymorphic study of this compound would involve screening various crystallization conditions and analyzing the resulting solids by PXRD to identify any distinct crystalline forms.
Synchrotron Radiation Techniques for Advanced Structural Insights
For challenging crystallographic problems, such as extremely small crystals, weakly diffracting samples, or complex structures, synchrotron radiation offers significant advantages over conventional laboratory X-ray sources. rsc.org Synchrotron facilities generate X-ray beams that are exceptionally bright and highly collimated, enabling data collection from microscopic samples. nih.gov
High-throughput synchrotron systems can accelerate polymorphism screening by allowing for rapid analysis of numerous small samples. nih.gov Furthermore, high-resolution synchrotron powder diffraction can be used to solve crystal structures directly from powder data when suitable single crystals cannot be grown. These advanced techniques provide deeper insights into subtle structural details, phase transitions, and the behavior of materials under non-ambient conditions. rsc.org
Computational Chemistry and Quantum Chemical Modeling of 2 3 4 Bromostyryl 1h 1,2,4 Triazol 5 Yl Phenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is particularly effective for calculating the optimized molecular geometry, vibrational frequencies, and various electronic properties of molecules. researchgate.netresearchgate.net For 2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of the atoms (the ground-state geometry). nih.govirjweb.com This process involves minimizing the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial for all subsequent computational analyses.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com Conversely, a small gap indicates a molecule is more reactive. researchgate.net For 1,2,4-triazole (B32235) derivatives, DFT calculations are commonly used to determine these energy levels. nih.govirjweb.comnih.gov
In this compound, the HOMO is expected to be distributed over the electron-rich phenol (B47542) ring and the styryl moiety, while the LUMO would likely be located on the triazole ring and the conjugated system. The presence of the electron-withdrawing bromine atom can also influence the orbital distributions and energies.
Table 1: Representative Frontier Molecular Orbital Energies for Analogous 1,2,4-Triazole Derivatives (Calculated via DFT) This table presents data for structurally related compounds to illustrate typical values, as specific data for this compound is not available in the provided sources.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine | -4.6885 | -2.1660 | 2.5225 | irjweb.com |
| (E)-1-(...)-N-(4H-1,2,4-triazol-4-yl)methanimine derivative | - | - | 1.2825 | ijcrt.org |
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. irjweb.comrsc.org The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. irjweb.comresearchgate.net
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the triazole ring and the oxygen atom of the phenol group, making these the primary sites for hydrogen bonding and electrophilic interactions. irjweb.comresearchgate.net
Positive Potential (Blue): Located around the hydrogen atom of the phenolic hydroxyl group, indicating its acidic nature. researchgate.net
Neutral/Intermediate Potential (Green): Spread across the carbon framework of the phenyl and styryl groups.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge transfer, and hyperconjugative effects within a molecule. nih.gov It provides a detailed picture of the bonding and electron delocalization by transforming the calculated wave function into localized orbitals (NBOs). This analysis can quantify the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals.
In the context of this compound, NBO analysis could reveal:
Hyperconjugative Interactions: Such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals (π*) of the adjacent aromatic rings and the styryl double bond.
Intramolecular Hydrogen Bonding: Potential interactions between the phenolic -OH group and a nearby nitrogen atom of the triazole ring could be identified and quantified.
Charge Distribution: NBO provides a more detailed charge distribution scheme than simple Mulliken charges, offering insights into the electronic character of different parts of the molecule.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Prediction
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption spectra (UV-Vis). researchgate.net TD-DFT calculations can determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.
For a conjugated system like this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions. TD-DFT calculations can help assign these transitions to specific molecular orbitals, clarifying how the electronic structure (e.g., the HOMO-LUMO transition) gives rise to the observed optical properties. Such theoretical spectra are often calculated in different solvents using implicit solvent models (like the Polarizable Continuum Model, PCM) to account for solvent effects on the electronic transitions.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a molecule, providing insights into its conformational flexibility and interactions with its environment, such as solvent molecules. researchgate.net
For this compound, MD simulations could be used to:
Explore Conformational Space: The styryl linkage and the bonds connecting the rings allow for rotational freedom. MD simulations can explore the different accessible conformations (rotamers) and their relative stabilities.
Analyze Solvent Effects: By explicitly including solvent molecules (e.g., water or ethanol) in the simulation box, MD can provide a detailed picture of the solvation shell around the molecule. It can reveal specific hydrogen bonding patterns and how the solvent influences the molecule's conformation and dynamics.
Study Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to investigate aggregation behavior and the nature of intermolecular forces, such as π-π stacking between the aromatic rings. nih.gov
Cheminformatics Approaches for Predictive Modeling
Cheminformatics involves the use of computational methods to analyze and model chemical data. For a molecule like this compound, quantum chemical calculations provide a set of molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, surface area, etc.). These descriptors can be used in cheminformatics to understand the molecule's position in a broader "chemical space."
By calculating these descriptors for a large library of related 1,2,4-triazole derivatives, Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models can be built. researchgate.net While the prompt excludes biological activity, these models can be used to predict various physicochemical properties, such as solubility, lipophilicity (logP), or chromatographic retention times, based on the molecule's computed structural and electronic features. This predictive modeling allows for the virtual screening and design of new derivatives with desired chemical properties without the need for synthesis and experimental testing of every compound. researchgate.netnih.gov
Chemical Reactivity and Derivatization Studies of 2 3 4 Bromostyryl 1h 1,2,4 Triazol 5 Yl Phenol
Reactions at the Phenolic Hydroxyl Group (e.g., Alkylation, Acylation, Esterification)
The phenolic hydroxyl group is a key site for derivatization due to its acidic proton and the nucleophilicity of the corresponding phenoxide ion. Classical strategies for modifying phenols can be readily applied to this moiety. nih.gov
Alkylation: The hydroxyl group can be converted into an ether via Williamson ether synthesis. This typically involves deprotonation with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide). This reaction is generally efficient and allows for the introduction of a wide variety of alkyl and substituted alkyl chains. researchgate.net
Acylation and Esterification: Acylation reactions introduce an acyl group to the phenolic oxygen, forming an ester. This can be achieved using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. These reactions are typically high-yielding and provide a straightforward method for introducing ester functionalities. researchgate.net Derivatization is a common strategy to improve the analytical properties of phenolic compounds for techniques like HPLC. researchgate.net
The following table summarizes common derivatization reactions at the phenolic hydroxyl group.
| Reaction Type | Reagents & Conditions | Product Type |
| Alkylation | 1. Base (K₂CO₃, NaH) in solvent (DMF, Acetonitrile) 2. Alkyl Halide (R-X) | Phenyl Ether |
| Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (Pyridine, Et₃N) | Phenyl Ester |
| Esterification | Carboxylic Acid (RCOOH), Acid Catalyst (H₂SO₄) or Coupling Agent (DCC) | Phenyl Ester |
Transformations Involving the Styryl Moiety (e.g., Hydrogenation, Epoxidation, Halogenation)
The exocyclic styryl double bond is susceptible to a range of addition reactions, allowing for significant structural and electronic modifications of the molecule.
Hydrogenation: The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. This transformation, typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), converts the styryl group into an ethylphenyl moiety. This saturation removes the planarity and conjugation of the styryl unit.
Epoxidation: The double bond can be converted into an epoxide ring using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This introduces a reactive three-membered ring that can be a precursor for further derivatization, such as ring-opening with nucleophiles to form amino alcohols or diols.
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond results in the formation of a vicinal dihalide. libretexts.org The reaction typically proceeds via a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. libretexts.org This reaction can be used as a qualitative test for the presence of the alkene, as the characteristic color of the halogen solution disappears upon reaction. libretexts.org
Below is a table of representative transformations involving the styryl moiety.
| Reaction Type | Reagents & Conditions | Product Structure |
| Hydrogenation | H₂, Catalyst (e.g., Pd/C), Solvent (Ethanol, Ethyl Acetate) | Saturated ethyl linkage |
| Epoxidation | m-CPBA, Solvent (CH₂Cl₂) | Epoxide ring at the former double bond location |
| Halogenation | Br₂ or Cl₂, Solvent (CCl₄, CH₂Cl₂) | Vicinal dihalide |
Modifications of the Triazole Ring System (e.g., N-Alkylation, Ring-Opening/Recyclization)
The 1,2,4-triazole (B32235) ring is a stable aromatic heterocycle but possesses nucleophilic nitrogen atoms that can participate in reactions such as alkylation. nih.gov The 1H-1,2,4-triazole tautomer can undergo substitution at the N1, N2, or N4 positions. zsmu.edu.ua
N-Alkylation: The triazole ring can be alkylated at one of its nitrogen atoms. The reaction of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols with alkylating agents in a basic medium can result in either S-alkylation or N-alkylation, depending on the tautomeric form present. mdpi.com The regioselectivity of N-alkylation can be influenced by the nature of the substituent at positions 3 and 5, the alkylating agent, and the reaction conditions.
Ring-Opening/Recyclization: While 1,2,4-triazoles are generally stable, ring-opening reactions can occur under specific conditions, often requiring harsh reagents or the presence of activating groups. mdpi.com For instance, some aryl triazoles can undergo ring-opening in the presence of a strong base, followed by rearrangement and subsequent cyclization to form different heterocyclic systems, such as indoles. mdpi.com Such transformations are highly substrate-dependent and less common than substitutions on the ring or its substituents.
| Reaction Type | Reagents & Conditions | Potential Product(s) |
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃), Solvent (DMF) | N1-, N2-, or N4-alkylated triazole isomer |
| Ring-Opening | Strong Base (e.g., t-BuOK), High Temperature | Acyclic intermediate or recyclized product (e.g., indole) |
Reactions Involving the Bromine Atom (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling for further functionalization)
The bromine atom on the styryl's phenyl ring is a versatile handle for introducing further molecular diversity, primarily through metal-catalyzed cross-coupling reactions. Bromine is intermediate in reactivity between chlorine and iodine. wikipedia.org
Nucleophilic Aromatic Substitution (SₙAr): Direct replacement of the bromine atom by a nucleophile is generally challenging on an electron-rich phenyl ring unless activated by strong electron-withdrawing groups in the ortho or para positions. Therefore, SₙAr reactions are not typically favored for this substrate under standard conditions.
Cross-Coupling Reactions: The C-Br bond is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or ester) to form a biaryl or stilbene (B7821643) structure.
Heck Coupling: Reaction with an alkene to introduce a new vinyl group.
Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne bond.
Buchwald-Hartwig Amination: Reaction with an amine (primary or secondary) to form a new C-N bond.
Stille Coupling: Reaction with an organostannane reagent.
Cyanation: Introduction of a nitrile group using a cyanide source like zinc cyanide (Zn(CN)₂).
These reactions significantly expand the synthetic utility of the parent compound, allowing for the attachment of diverse functional groups.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Product Functional Group |
| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base (Na₂CO₃) | Biaryl (Ar-R) |
| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand (P(o-tol)₃) | Substituted Styrene |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (Et₃N) | Aryl Alkyne |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP) | Aryl Amine |
| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | Aryl Nitrile |
Mechanistic Investigations of Key Derivatization Pathways
Understanding the mechanisms of these derivatization reactions is crucial for controlling selectivity and optimizing reaction conditions.
O-Alkylation/Acylation: The reaction at the phenolic hydroxyl proceeds via a nucleophilic substitution mechanism. The formation of the phenoxide ion in a basic medium is the initial step, creating a potent nucleophile that attacks the electrophilic carbon of the alkyl halide (Sₙ2) or acyl chloride (nucleophilic acyl substitution).
Electrophilic Addition to Styryl Moiety: Halogenation of the alkene proceeds through an electrophilic addition mechanism. The π-bond of the alkene attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate and a bromide ion. libretexts.org The subsequent backside attack by the bromide ion on one of the carbons of the bromonium ion results in the stereospecific anti-addition product. libretexts.org
N-Alkylation of Triazole: This reaction is a nucleophilic substitution where the lone pair of a nitrogen atom in the triazole ring acts as the nucleophile. The regiochemical outcome (N1 vs. N2 vs. N4) is determined by a combination of steric hindrance from adjacent substituents and the relative thermodynamic stability of the resulting products.
Palladium-Catalyzed Cross-Coupling: The mechanism for these reactions, for example, the Suzuki coupling, generally follows a well-established catalytic cycle involving three main steps:
Oxidative Addition: The aryl bromide (Ar-Br) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-Br).
Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the bromide and forming a new Pd(II) intermediate (Ar-Pd-R).
Reductive Elimination: The two organic groups (Ar and R) are eliminated from the palladium center, forming the new C-C bond in the product (Ar-R) and regenerating the active Pd(0) catalyst.
Radical-mediated oxidation has also been proposed as a degradation pathway for some triazole-containing compounds, initiated by hydrogen abstraction and subsequent reaction with molecular oxygen. nih.gov
Exploration of Molecular Recognition and Interaction Mechanisms of 2 3 4 Bromostyryl 1h 1,2,4 Triazol 5 Yl Phenol in Model Systems
Host-Guest Chemistry and Inclusion Complex Formation Studiesoatext.com
Host-guest chemistry investigates the formation of inclusion complexes where a "guest" molecule, in this case, 2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol, fits into the cavity of a "host" molecule. Cyclodextrins (CDs) are common host molecules used in these studies due to their hydrophobic inner cavity and hydrophilic exterior. nih.gov The formation of such complexes can enhance the solubility, stability, and bioavailability of the guest molecule. nih.gov
Studies on related phenolic compounds and triazole derivatives show that they can be encapsulated within cyclodextrin (B1172386) cavities. mdpi.combeilstein-journals.org The process is driven by non-covalent forces, primarily hydrophobic interactions, as the non-polar parts of the guest molecule are shielded from the aqueous environment by the cyclodextrin cavity. nih.gov The stoichiometry of these complexes is typically 1:1, although other ratios can occur depending on the relative sizes of the host and guest. nih.gov Techniques like UV-visible spectroscopy, nuclear magnetic resonance (NMR), and differential scanning calorimetry (DSC) are employed to confirm the formation and characterize the properties of these inclusion complexes. mdpi.comresearchgate.net
While specific studies detailing the inclusion complex formation of this compound are not extensively documented in the provided search results, the principles of host-guest chemistry suggest its potential to form stable complexes with hosts like β-cyclodextrin.
Metal Ion Complexation and Coordination Chemistryoatext.commdpi.comnih.gov
The 1,2,4-triazole (B32235) ring is a well-known ligand in coordination chemistry, capable of binding to various metal ions through its nitrogen atoms. ekb.eg The presence of the adjacent phenol (B47542) group in this compound provides an additional coordination site, allowing it to act as a bidentate or even a bridging ligand. The study of metal complexes is crucial as it can significantly alter the electronic and steric properties of the organic molecule.
The 1,2,4-triazole moiety can coordinate to metal ions in several ways. ekb.eg Given its structure, this compound can act as a chelating ligand, binding to a single metal center through a nitrogen atom of the triazole ring and the oxygen atom of the phenolic hydroxyl group. This chelation forms a stable five- or six-membered ring with the metal ion. The stoichiometry of the resulting complexes (metal-to-ligand ratio) can vary, with common ratios being 1:1, 1:2, or 2:1, depending on the metal ion's coordination number and the reaction conditions. Synthesis of similar transition metal complexes with ligands containing 1,2,4-triazole or benzimidazole (B57391) moieties often results in octahedral or tetrahedral geometries. mdpi.comresearchgate.net
The formation of metal complexes with this compound can be confirmed and characterized using various spectroscopic techniques.
FT-IR Spectroscopy: Changes in the vibrational frequencies of the C=N and N-N bonds of the triazole ring and the O-H bond of the phenol group upon complexation provide direct evidence of coordination. researchgate.net
UV-Visible Spectroscopy: The coordination of the ligand to a metal ion typically leads to shifts in the electronic absorption bands (π-π* and n-π* transitions) and the appearance of new charge-transfer bands. ijbr.com.pk
NMR Spectroscopy: 1H and 13C NMR spectroscopy can elucidate the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites confirm the binding points. nih.gov
Mass Spectrometry: This technique helps in determining the stoichiometry and molecular weight of the resulting metal complexes. nih.gov
Research on related triazole-based ligands demonstrates the utility of these methods in characterizing their transition metal complexes. mdpi.comresearchgate.netnih.gov
Studies of Non-Covalent Interactions with Biomimetic Scaffolds (e.g., phospholipid membranes, peptides, nucleic acids)oatext.comijcr.inforesearchgate.netaragenbio.comnih.gov
The interaction of small molecules with biomimetic scaffolds is fundamental to understanding their biological activity. The structure of this compound, with its aromatic rings and hydrogen-bonding capabilities, suggests it can engage in various non-covalent interactions such as π-π stacking, hydrogen bonding, and hydrophobic interactions with biological macromolecules. reactionbiology.com Triazole scaffolds are known to be versatile in forming such interactions, which is a key aspect of their use in drug design. americanlaboratory.comnih.gov
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time analysis of molecular interactions. nih.gov It measures changes in the refractive index at a sensor surface where one molecule (the ligand) is immobilized, and its binding partner (the analyte) flows over the surface. springernature.com This allows for the precise determination of key kinetic and thermodynamic parameters. tainstruments.com
An SPR experiment to study the interaction of this compound with a biomimetic target (e.g., a protein or nucleic acid) would yield the following data:
Association rate constant (k_on): The rate at which the compound binds to the target.
Dissociation rate constant (k_off): The rate at which the compound dissociates from the target.
Equilibrium dissociation constant (K_D): A measure of binding affinity, calculated as k_off / k_on. A lower K_D value indicates a higher binding affinity.
The table below illustrates typical data obtained from an SPR analysis for a small molecule interacting with a target protein.
| Parameter | Description | Typical Units |
|---|---|---|
| k_on (Association Rate) | Rate of complex formation | M-1s-1 |
| k_off (Dissociation Rate) | Rate of complex decay | s-1 |
| K_D (Dissociation Constant) | Measure of binding affinity | M (molar) |
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event. By titrating the compound of interest into a solution containing the target biomolecule, a complete thermodynamic profile of the interaction can be obtained in a single experiment.
The key parameters determined by ITC are:
Binding Constant (K_a): The reciprocal of the dissociation constant (K_D), indicating the strength of the binding.
Enthalpy Change (ΔH): The heat absorbed or released upon binding, providing insight into the hydrogen bonding and van der Waals interactions.
Entropy Change (ΔS): The change in the system's disorder upon binding, often related to hydrophobic interactions and conformational changes.
Stoichiometry (n): The molar ratio of the ligand to the target in the complex.
These parameters are related by the equation: ΔG = ΔH - TΔS = -RTln(K_a), where ΔG is the Gibbs free energy change.
The following table summarizes the thermodynamic parameters that can be derived from an ITC experiment.
| Thermodynamic Parameter | Information Provided | Significance |
|---|---|---|
| Binding Affinity (K_a) | Strength of the interaction | Higher K_a indicates stronger binding |
| Enthalpy (ΔH) | Heat change upon binding | Favorable (exothermic, negative ΔH) or unfavorable (endothermic, positive ΔH) |
| Entropy (ΔS) | Change in disorder | Favorable (positive ΔS) or unfavorable (negative ΔS) |
| Stoichiometry (n) | Ligand:Target ratio | Defines the binding model |
Self-Assembly and Supramolecular Chemistry Potentialpurdue.edu
The unique molecular architecture of this compound positions it as a compelling candidate for the formation of ordered supramolecular structures through self-assembly processes. The assembly is driven by a combination of non-covalent interactions, which are directional and specific, enabling the spontaneous organization of molecules into larger, well-defined aggregates. thieme-connect.denih.gov The key functional groups—the 1,2,4-triazole ring, the phenolic hydroxyl group, and the bromostyryl moiety—each contribute to a network of intermolecular forces that dictate the packing and stability of the resulting supramolecular systems. frontiersin.orgwikipedia.org
The 1,2,4-triazole core is a versatile component in supramolecular chemistry, capable of acting as both a hydrogen bond donor and acceptor. frontiersin.orgodu.edu This facilitates the formation of robust hydrogen-bonded networks, which are fundamental to many self-assembly processes. researchgate.net Furthermore, the aromatic nature of the triazole ring allows for π-π stacking interactions, further stabilizing the assembled structures.
The phenolic hydroxyl group is a potent hydrogen bond donor, readily interacting with the nitrogen atoms of the triazole ring or other acceptor sites. This interaction is a significant driving force for molecular aggregation. The presence of the bromine atom on the styryl group introduces the potential for halogen bonding, a directional interaction between the electropositive region on the halogen (the σ-hole) and a Lewis base. nih.govresearchgate.net This type of interaction has been increasingly recognized as a powerful tool in crystal engineering and the design of supramolecular architectures. nih.gov
The potential for this compound to form these structures makes it a molecule of interest for applications in materials science, where the controlled arrangement of molecules can lead to materials with novel optical, electronic, or catalytic properties. The study of its self-assembly behavior provides insights into the fundamental principles of molecular recognition and supramolecular chemistry.
Table of Potential Non-Covalent Interactions in the Self-Assembly of this compound
| Interaction Type | Participating Moieties | Role in Self-Assembly |
| Hydrogen Bonding | Phenolic -OH, Triazole N-H, Triazole N atoms | Primary driving force for chain and network formation. |
| Halogen Bonding | Bromine atom on the styryl group, N atoms or other Lewis basic sites | Directional control of crystal packing and supramolecular architecture. |
| π-π Stacking | Triazole ring, Phenyl ring, Styryl group | Stabilization of layered structures and extended aggregates. |
| Van der Waals Forces | Entire molecule | General contribution to intermolecular attraction and packing efficiency. |
Methodological Advancements and Future Research Trajectories for 2 3 4 Bromostyryl 1h 1,2,4 Triazol 5 Yl Phenol
Development of Novel Analytical Protocols for Trace Analysis and Characterization
The accurate detection and characterization of 2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol, especially at trace levels in complex matrices, is crucial for its development and application. While standard characterization techniques for substituted triazoles include Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (¹H-NMR), carbon-13 nuclear magnetic resonance (¹³C-NMR), and elemental analysis, future research will likely focus on developing more sensitive and selective analytical methods. sapub.orgcahiersmagellanes.comresearchgate.net These could include advanced chromatographic techniques coupled with mass spectrometry (e.g., LC-MS/MS, GC-MS/MS) for ultra-trace quantification. Furthermore, the development of specific spectroscopic probes or biosensors could offer real-time monitoring of the compound in biological or environmental systems.
Standard characterization of novel triazole derivatives typically involves a suite of spectroscopic and analytical techniques to confirm their structure and purity. cahiersmagellanes.comresearchgate.net
| Analytical Technique | Purpose | Typical Observations for Triazole Derivatives |
| ¹H-NMR | Determines the number and type of hydrogen atoms. | Characteristic shifts for aromatic protons, vinyl protons of the styryl group, and the N-H proton of the triazole ring. sapub.orgnih.gov |
| ¹³C-NMR | Identifies the carbon framework of the molecule. | Resonances corresponding to the carbons of the phenyl, styryl, and triazole moieties. nih.gov |
| FT-IR | Identifies functional groups present in the molecule. | Characteristic absorption bands for N-H, C=N, C=C, and C-Br stretching vibrations. sapub.orgijsr.net |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Provides the molecular ion peak corresponding to the compound's mass. nih.gov |
| Elemental Analysis | Confirms the elemental composition of the compound. | Provides the percentage of Carbon, Hydrogen, Nitrogen, and Bromine, which should match the calculated values. sapub.org |
Computational Refinements for Predictive Modeling and Materials Design
Computational chemistry is a powerful tool for predicting the properties and activities of novel compounds, thereby guiding synthetic efforts and reducing costs. nih.gov For this compound, computational refinements can be employed in several key areas. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict various physicochemical properties and biological activities of its derivatives. researchgate.netresearchgate.net These models correlate structural descriptors with properties like lipophilicity, which is a crucial parameter in drug design. researchgate.net
Molecular docking simulations can predict the binding affinity and mode of interaction of the compound with biological targets, such as enzymes or receptors. nih.govacs.org This is particularly relevant given the known biological activities of many triazole derivatives. wisdomlib.org Furthermore, Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govacs.org These computational approaches will be instrumental in designing new materials and molecules with tailored properties. slideshare.net
| Computational Method | Application for this compound | Potential Insights |
| QSPR/QSAR | Predicting physicochemical properties and biological activities of derivatives. researchgate.net | Guidance for designing compounds with improved solubility, permeability, or specific biological activity. |
| Molecular Docking | Simulating interactions with biological targets (e.g., enzymes, receptors). acs.org | Identification of potential therapeutic targets and understanding of the mechanism of action. |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and stability of the compound in complex environments. nih.gov | Insights into the conformational changes and interactions with surrounding molecules over time. |
| Density Functional Theory (DFT) | Calculating electronic structure, reactivity indices, and spectroscopic properties. nih.gov | Understanding of chemical reactivity, stability, and interpretation of experimental spectra. |
Exploration of Structure-Property Relationships for Fundamental Chemical Understanding
A deeper understanding of the relationship between the molecular structure of this compound and its chemical and physical properties is fundamental for its rational design and application. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to identify the key structural features responsible for a compound's biological activity. nih.gov For this specific compound, systematic modifications of its structure can be undertaken. For instance, the position and nature of substituents on the phenyl and styryl rings can be varied to probe their effects on properties such as fluorescence, electronic behavior, and biological activity. nih.gov
Integration with High-Throughput Screening Methodologies for Chemical Library Generation
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity or property. The integration of this compound into HTS campaigns requires the generation of a chemical library of related derivatives. nih.gov Automated parallel synthesis techniques can be employed to efficiently create a diverse set of analogs by varying the building blocks used in the synthesis. nih.gov
The development of robust and scalable synthetic routes is a prerequisite for generating such libraries. organic-chemistry.org Once a library is created, HTS can be used to identify lead compounds for drug discovery, new materials with desired properties, or probes for chemical biology.
Potential as a Chemical Probe for Fundamental Biological Research
Given the wide range of biological activities reported for triazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, this compound represents a potential chemical probe for fundamental biological research. nih.govresearchgate.netfrontiersin.org Chemical probes are small molecules used to study and manipulate biological systems. This compound could be used to investigate the role of specific enzymes or signaling pathways in disease processes. Its intrinsic properties, such as fluorescence, could also be exploited for imaging applications in cell biology. Further studies are needed to identify its specific biological targets and elucidate its mechanism of action. nih.gov
Unexplored Reactivity and Synthetic Opportunities
The chemical structure of this compound offers numerous opportunities for further synthetic modifications and the exploration of unexplored reactivity. The 1,2,4-triazole (B32235) ring is known to participate in various chemical transformations. nih.govwikipedia.org The N-H group of the triazole can be alkylated or acylated to introduce new functional groups. nih.gov The bromine atom on the styryl moiety provides a handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Furthermore, the phenol (B47542) group can be functionalized through etherification or esterification. The development of novel synthetic methodologies to access this and related compounds is also an active area of research. acs.orgrsc.org These synthetic explorations will not only expand the chemical space around this scaffold but may also lead to the discovery of new compounds with unique properties and applications. researchgate.net
Q & A
Basic: What are the standard synthetic routes for 2-(3-(4-bromostyryl)-1H-1,2,4-triazol-5-yl)phenol, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Core Triazole Formation : Start with 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, synthesized via cyclization of thiocarbazides or thiosemicarbazides under reflux in ethanol or DMF .
Styryl Coupling : Introduce the 4-bromostyryl group via Heck coupling or Wittig reaction. Microwave-assisted synthesis (e.g., 80–100°C, 300 W, 20 min) improves regioselectivity and reduces byproducts compared to conventional heating .
Phenolic Group Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) protection to prevent oxidation during coupling, followed by TBAF-mediated deprotection .
Yield Optimization : Solvent polarity (e.g., DMF vs. acetonitrile) and catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) critically affect yields. Microwave methods achieve ~75% yield vs. 50–60% for traditional heating .
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies styryl protons (δ 6.8–7.5 ppm, doublets) and triazole carbons (δ 150–160 ppm). Aromatic protons split into distinct patterns due to bromine’s anisotropic effects .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 410.2) and fragmentation patterns (e.g., loss of Br⁻) .
- XRD : Single-crystal X-ray diffraction resolves planarity of the triazole-styryl system and dihedral angles (e.g., 5–10° between phenol and triazole rings), critical for structure-activity relationships (SAR) .
Basic: How is the antimicrobial activity of this compound assessed, and what are key positive/negative controls?
Methodological Answer:
- Assay Design : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains. Test concentrations range from 1–256 µg/mL .
- Controls :
- Positive : Ciprofloxacin (bacteria), Fluconazole (fungi).
- Negative : DMSO solvent controls (<1% v/v).
- Data Interpretation : MIC (Minimum Inhibitory Concentration) values ≤32 µg/mL indicate promising activity. Discrepancies in zone-of-inhibition vs. MIC data may arise from compound solubility .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
-
Substituent Modulation : Compare analogs with:
Substituent Position Bioactivity Trend (MIC, µg/mL) Source 4-Bromostyryl vs. 4-Chlorostyryl Br enhances antifungal activity (MIC: 16 vs. 32) Phenol vs. Methoxy Phenol improves solubility but reduces bacterial inhibition -
Computational Modeling : Use DFT to calculate electrostatic potential maps; electron-withdrawing groups (e.g., Br) enhance triazole ring’s electrophilicity, improving target binding .
Advanced: How should researchers address contradictions in reported bioactivity data?
Methodological Answer:
- Case Example : Discrepancies in antifungal activity (MIC 8–64 µg/mL) may stem from:
- Strain Variability : Use ATCC reference strains to standardize assays .
- Degradation : Monitor compound stability via HPLC (e.g., 9-hour degradation in aqueous media at 25°C reduces efficacy by ~30%) .
- Mitigation : Include stability studies (e.g., LC-MS for degradation products) and replicate assays under inert atmospheres .
Advanced: What strategies improve synthetic efficiency for scale-up?
Methodological Answer:
- Microwave vs. Conventional Heating : Microwave reduces reaction time (20 min vs. 12 h) and improves purity (95% vs. 85%) but requires specialized equipment .
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for easier post-reaction separation and reduced toxicity .
- Catalyst Recycling : Immobilize Pd catalysts on mesoporous silica to reduce metal leaching (reuse up to 5 cycles with <5% yield drop) .
Advanced: How do structural analogs inform the design of derivatives with enhanced properties?
Methodological Answer:
-
Key Analogs and Activities :
Analog Structure Bioactivity Application Source Oxadiazole-triazole hybrids Anticancer (IC₅₀: 12 µM) DNA intercalation Thiazolo-triazoles Anti-inflammatory (COX-2 IC₅₀: 0.8 µM) Cyclooxygenase inhibition -
Design Principles : Introduce sulfonyl or amide linkers to improve pharmacokinetics (e.g., logP reduction from 3.5 to 2.8 enhances solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
